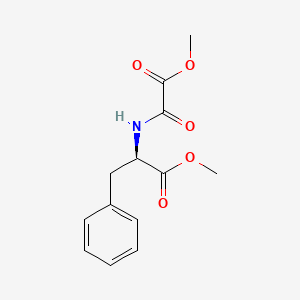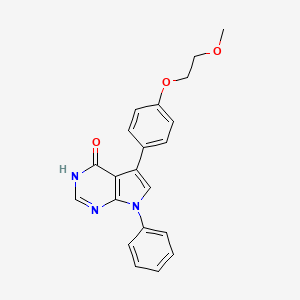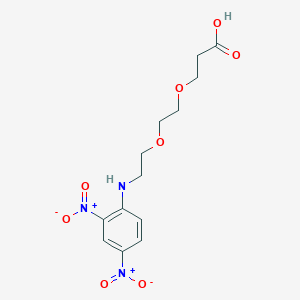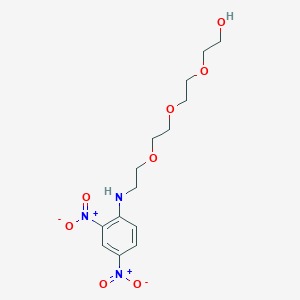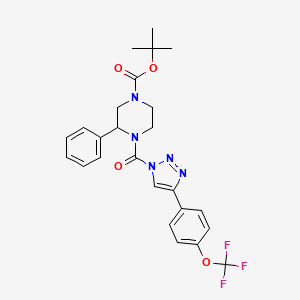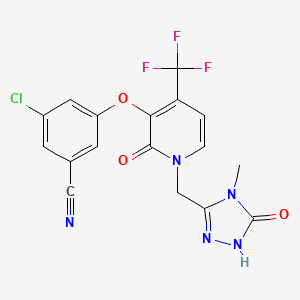
4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
Overview
Description
E3 ligase Ligand 5 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. E3 ligase Ligand 5 is particularly significant in the field of targeted protein degradation, where it is used in the development of proteolysis-targeting chimeras (PROTACs) to selectively degrade disease-related proteins .
Mechanism of Action
Target of Action
E3 Ligase Ligand 5 primarily targets E3 ubiquitin ligases, which are crucial enzymes in the ubiquitin-proteasome system (UPS). These ligases are responsible for the transfer of ubiquitin to specific substrate proteins, marking them for degradation. This process is vital for regulating protein levels within the cell, thereby maintaining cellular homeostasis .
Mode of Action
E3 Ligase Ligand 5 interacts with E3 ubiquitin ligases by binding to their active sites. This binding facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the substrate protein. The ubiquitinated proteins are then recognized and degraded by the proteasome. This interaction ensures the selective degradation of target proteins, which can include misfolded, damaged, or regulatory proteins .
Biochemical Pathways
The primary biochemical pathway affected by E3 Ligase Ligand 5 is the ubiquitin-proteasome pathway. By promoting the ubiquitination and subsequent degradation of specific proteins, this compound influences various cellular processes, including cell cycle regulation, DNA repair, and signal transduction. The downstream effects include the modulation of protein levels that are critical for these processes, thereby impacting cell proliferation, apoptosis, and stress responses .
Pharmacokinetics
The pharmacokinetic properties of E3 Ligase Ligand 5, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is designed to be efficiently absorbed and distributed within the body, reaching its target sites in sufficient concentrations. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Excretion is mainly through the kidneys. These properties ensure that the compound maintains effective concentrations in the body for a sufficient duration to exert its therapeutic effects .
Result of Action
At the molecular level, the action of E3 Ligase Ligand 5 results in the targeted degradation of specific proteins. This leads to a reduction in the levels of these proteins, which can have various cellular effects. For example, the degradation of oncogenic proteins can inhibit cancer cell growth, while the removal of misfolded proteins can alleviate stress responses. Overall, the compound helps maintain protein homeostasis and supports normal cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of E3 Ligase Ligand 5. For instance, extreme pH levels or high temperatures can affect the compound’s stability and binding affinity to E3 ligases. Additionally, the presence of other competing molecules can impact its efficacy by interfering with its binding to the target sites. Therefore, understanding and optimizing these environmental conditions are crucial for maximizing the therapeutic potential of the compound .
E3 Ligase Ligand 5 represents a promising therapeutic agent due to its targeted mechanism of action and its ability to modulate critical cellular pathways
: Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives : E3 ubiquitin ligases: styles, structures and functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 5 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. One common synthetic route involves the use of palladium-catalyzed C-H arylation reactions. For example, the preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, which are similar to E3 ligase Ligand 5, involves the use of palladium acetate (Pd(OAc)2) and Pd-PEPPSI-IPr as catalysts .
Industrial Production Methods
Industrial production of E3 ligase Ligand 5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesis equipment and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the ligand.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the ligand.
Common Reagents and Conditions
Common reagents used in the reactions involving E3 ligase Ligand 5 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted ligands .
Scientific Research Applications
E3 ligase Ligand 5 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand the ubiquitination process and protein degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of research reagents and tools for drug discovery.
Comparison with Similar Compounds
E3 ligase Ligand 5 can be compared with other similar compounds, such as:
Von Hippel-Lindau (VHL) ligands: These ligands also bind to E3 ubiquitin ligases and are used in PROTACs.
Cereblon (CRBN) ligands: Another class of E3 ligase ligands used in targeted protein degradation.
Molecular glues: Small molecules that facilitate the interaction between E3 ligases and target proteins
E3 ligase Ligand 5 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in the development of targeted protein degradation therapies .
Properties
IUPAC Name |
4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIOCQFTMNSJI-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


